molecular formula C16H30 B047633 Hexadeca-1,7-diene CAS No. 125110-62-5

Hexadeca-1,7-diene

Cat. No.: B047633
CAS No.: 125110-62-5
M. Wt: 222.41 g/mol
InChI Key: ZKGUVFWOQHIDON-UHFFFAOYSA-N
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Description

Hexadeca-1,7-diene is a useful research compound. Its molecular formula is C16H30 and its molecular weight is 222.41 g/mol. The purity is usually 95%.
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Biological Activity

Hexadeca-1,7-diene, a linear diene with the chemical formula C16H30C_{16}H_{30}, has garnered attention in recent years for its diverse biological activities. This article explores its cytotoxic properties, antioxidant capabilities, and potential therapeutic applications based on various research studies.

This compound is characterized by a long carbon chain with two double bonds located at the first and seventh positions. Its structure can be represented as follows:

Structure C16H30 7E hexadeca 1 7 diene\text{Structure }\text{C}_{16}\text{H}_{30}\quad \text{ 7E hexadeca 1 7 diene}

Cytotoxic Activity

Recent studies have highlighted the cytotoxic potential of this compound derivatives. A notable investigation involved the extraction of compounds from the Red Sea sponge Xestospongia testudinaria, which yielded several bioactive compounds including this compound derivatives. These compounds exhibited significant cytotoxic activity against various cancer cell lines, including:

  • HeLa (human cervical cancer)
  • HepG-2 (human hepatocellular carcinoma)
  • Daoy (human medulloblastoma)

The study indicated that this compound and its derivatives demonstrated a remarkable ability to inhibit cell growth in these lines, suggesting a potential role in cancer treatment .

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. Research indicates that compounds with similar structures exhibit significant radical scavenging activities. The antioxidant capacity can be measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) inhibition tests. For instance, extracts containing this compound showed an inhibition percentage of around 76.1% at a concentration of 19.4 μg/mL .

The biological activity of this compound may be attributed to its ability to interact with cellular membranes and influence various biochemical pathways. The presence of double bonds in its structure allows it to participate in redox reactions and potentially modulate oxidative stress within cells.

Table 1: Summary of Biological Activities of this compound Derivatives

Activity Cell Line/Organism Effect Reference
CytotoxicityHeLaGrowth inhibition
CytotoxicityHepG-2Growth inhibition
Antioxidant ActivityVariousRadical scavenging
Antimicrobial ActivityStaphylococcus aureusMIC = 1.2 μg/mL

Discussion

The findings underscore the potential of this compound as a valuable compound in pharmacological applications. Its cytotoxic effects against cancer cell lines suggest that it could serve as a lead compound for developing new anticancer therapies. Additionally, its antioxidant properties may contribute to protective effects against oxidative damage in biological systems.

Properties

IUPAC Name

hexadeca-1,7-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3,13,15H,1,4-12,14,16H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGUVFWOQHIDON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408579
Record name 1,7-Hexadecadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125110-62-5
Record name 1,7-Hexadecadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.